molecular formula C20H31N11O5 B12538402 Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine CAS No. 667899-83-4

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine

Cat. No.: B12538402
CAS No.: 667899-83-4
M. Wt: 505.5 g/mol
InChI Key: ZYDVRIDDFPWEDZ-KKUMJFAQSA-N
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Description

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a synthetic peptide compound with the molecular formula C19H31N9O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.

    Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different peptide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.

    Substitution: Various alkylating agents under controlled pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-histidine derivatives, while reduction can produce simpler amine-containing peptides.

Scientific Research Applications

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
  • Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Uniqueness

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications.

Properties

CAS No.

667899-83-4

Molecular Formula

C20H31N11O5

Molecular Weight

505.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C20H31N11O5/c21-6-16(32)29-14(4-11-7-24-9-27-11)18(34)30-13(2-1-3-26-20(22)23)17(33)31-15(19(35)36)5-12-8-25-10-28-12/h7-10,13-15H,1-6,21H2,(H,24,27)(H,25,28)(H,29,32)(H,30,34)(H,31,33)(H,35,36)(H4,22,23,26)/t13-,14-,15-/m0/s1

InChI Key

ZYDVRIDDFPWEDZ-KKUMJFAQSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN

Origin of Product

United States

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